molecular formula C11H9N3O2S B2820737 5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE CAS No. 69791-23-7

5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE

Cat. No.: B2820737
CAS No.: 69791-23-7
M. Wt: 247.27
InChI Key: HXBBOMISRZLMIX-UHFFFAOYSA-N
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Description

5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure

Scientific Research Applications

5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE typically involves the reaction of aniline with a suitable precursor that contains the diazinane and sulfanylidene moieties. One common method involves the condensation of aniline with a cyclic 1,3-dicarbonyl compound under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is isolated through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated or nitrated derivatives of the aniline moiety.

Mechanism of Action

The mechanism of action of 5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur and nitrogen atoms in the structure play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    5-(Anilinomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione: Similar in structure but contains a dioxane ring instead of a diazinane ring.

    5-(Anilinomethylidene)-2-sulfanylidene-1,3-thiazolidine-4,6-dione: Contains a thiazolidine ring, differing in the heterocyclic core.

Uniqueness

5-[(PHENYLAMINO)METHYLIDENE]-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its specific combination of sulfur and nitrogen atoms within a diazinane ring. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

6-hydroxy-5-(phenyliminomethyl)-2-sulfanylidene-1H-pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c15-9-8(10(16)14-11(17)13-9)6-12-7-4-2-1-3-5-7/h1-6H,(H3,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMOESKXXRDIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(NC(=S)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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